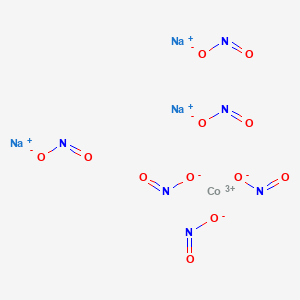
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
Übersicht
Beschreibung
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester, also known as 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester, is a chemical compound .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods, including the reaction of dialkyl or diaryl phosphonate with dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .Molecular Structure Analysis
The molecular formula of this compound is C16H35O3P, and its molecular weight is 306.43 .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of phosphorus trichloride with 2-ethylhexanol to produce bis(2-ethylhexyl) phosphite, which then undergoes condensation with chloro(2-ethylhexyl) methane in the presence of sodium ethoxide to produce bis(2-ethylhexyl) 2-ethylhexylphosphonate. This is then hydrolyzed with ethanolamine to produce 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester .Physical And Chemical Properties Analysis
This compound is a yellow liquid. It is soluble in kerosene, petroleum ether, and alcohol, but insoluble in water . It has a predicted boiling point of 390.6°C, a predicted density of 0.953 g/cm3, and a refractive index of 1.4480-1.4520 .Wissenschaftliche Forschungsanwendungen
Separation of Rare Earth Elements
- Scientific Field: Industrial Chemistry
- Application Summary: EHEHPA is commonly used in industrial separations of rare earth elements . This process has some shortcomings, including a large number of stages compared to most solvent extraction (SX) processes and high acid requirement for stripping of the heavy rare earths .
- Methods of Application: The most commonly used method for the separation on an industrial scale is solvent extraction (SX), using EHEHPA . This extractant is a cation exchanger and extracts elements increasingly strongly across the lanthanide series .
- Results or Outcomes: The process consumes a base, such as NaOH, during extraction to drive the extraction mechanism . In order to strip the rare earths from the loaded solvent, the solvent is contacted with an acidic solution to favor the reverse reaction .
Extraction of Lithium
- Scientific Field: Geochemistry
- Application Summary: The extraction equilibrium of lithium with EHEHPA was investigated, as well as the extraction kinetics of lithium using a hollow fiber membrane extractor .
- Methods of Application: The aim was to develop a recovery process for lithium from geothermal water or wastewater from lithium carbonate precipitation in the recycling process for spent lithium batteries .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the source .
Lanthanide Extraction and Separation
- Scientific Field: Industrial Chemistry
- Application Summary: EHEHPA is used in the extraction and separation of lanthanides . It has been found that phosphinic acids surpass di(2-ethylhexyl)phosphoric acid (extractant P 204) in non-selective Ln 3+ extractability (Ln = La, Pr, Nd, Dy, and Lu). Significantly higher selectivity for heavy lanthanide extraction (Ln = Dy, Lu), compared to that of P 204, is achieved by using a minimal excess of disubstituted phosphinic acids .
- Methods of Application: The extraction mechanism involves the reaction of lanthanides with EHEHPA, which consumes a base, such as NaOH, during extraction . To strip the lanthanides from the loaded solvent, the solvent is contacted with an acidic solution .
- Results or Outcomes: Acid 13, which contains two branched substituents, demonstrated unique selectivity in the extraction of Lu in the presence of the other lanthanides . Dialkylphosphinic acids 16–18 and alkylarylphosphinic acid 14 possess a significant potential for the Pr/Nd pair separation .
Detergent Manufacturing
- Scientific Field: Industrial Chemistry
- Application Summary: EHEHPA is used in the manufacture of detergents .
- Methods of Application: The specific methods of application in detergent manufacturing are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Branched Alkylphosphinic and Disubstituted Phosphinic and Phosphonic Acids
- Scientific Field: Organic Chemistry
- Application Summary: EHEHPA is used in the synthesis of branched alkylphosphinic and disubstituted phosphinic and phosphonic acids . These compounds are used in the extraction and separation of rare-earth elements .
- Methods of Application: The synthesis involves the reaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Hydrophosphinylation of the dimers by EHEHPA or PhPO2H2 at 140 °C results in disubstituted acids .
- Results or Outcomes: The newly obtained compounds represent a promising group of rare-earth element extractants .
Manufacturing of Detergents, Glass, and Textiles
- Scientific Field: Industrial Chemistry
- Application Summary: EHEHPA is used in the manufacture of detergents, glass, and textiles .
- Methods of Application: The specific methods of application in these manufacturing processes are not provided in the source .
- Results or Outcomes: The specific results or outcomes of these applications are not provided in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethylhexoxy(2-ethylhexyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBXXSHBTVQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC(CC)CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864536 | |
| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Luoyang Zhongda MSDS] | |
| Record name | 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
CAS RN |
14802-03-0 | |
| Record name | 2-Ethylhexyl (2-ethylhexyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14802-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl hydrogen -2-ethylhexylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)


![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)



